In-Depth Technical Guide: Ethyl 3-amino-3-ethoxyacrylate hydrochloride
In-Depth Technical Guide: Ethyl 3-amino-3-ethoxyacrylate hydrochloride
CAS Number: 34570-16-6
This technical guide provides a comprehensive overview of Ethyl 3-amino-3-ethoxyacrylate hydrochloride, a versatile chemical compound with significant applications in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications, including its role as a c-Jun N-terminal kinase (JNK) inhibitor and as an intermediate in the synthesis of pyridine derivatives.
Physicochemical Properties
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a white solid that is stable under recommended storage conditions.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Data of Ethyl 3-amino-3-ethoxyacrylate hydrochloride
| Property | Value | Source(s) |
| CAS Number | 34570-16-6 | [2][3] |
| Molecular Formula | C₇H₁₄ClNO₃ | [2] |
| Molecular Weight | 195.64 g/mol | [2] |
| Melting Point | 103-105 °C (lit.) | [1] |
| Purity | ≥95% - ≥98% (HPLC) | [4] |
| Appearance | White solid/powder | [1][4] |
| Storage Temperature | 2-8°C | |
| InChI Key | JYGHNNMPKVPTKF-IPZCTEOASA-N | [2] |
| SMILES | Cl.CCO\C(N)=C\C(=O)OCC |
Synthesis
A detailed experimental protocol for the synthesis of Ethyl 3-amino-3-ethoxyacrylate hydrochloride has been described.[5] The synthesis involves the reaction of ethyl cyanoacetate with ethanol in the presence of hydrochloric acid gas.
Experimental Protocol: Synthesis of Ethyl β-amino-β-ethoxyacrylate hydrochloride[6]
Materials:
-
Ethyl cyanoacetate (226 g)
-
Absolute ethanol (200 ml)
-
Hydrochloric acid gas
-
tert-Butyl methyl ether (1.5 l for precipitation, 0.5 l for washing)
Procedure:
-
A solution of 226 g of ethyl cyanoacetate in 200 ml of absolute ethanol is saturated by introducing hydrochloric acid gas at 0°C.
-
The mixture is stirred at 0°C overnight.
-
1.5 l of tert-butyl methyl ether are added to the mixture, causing the product to precipitate.
-
The precipitated Ethyl β-amino-β-ethoxyacrylate hydrochloride is filtered off under suction.
-
The collected solid is washed portionwise with 0.5 l of tert-butyl methyl ether.
-
The final product is dried at 35°C in vacuo.
Expected Outcome: This procedure yields Ethyl β-amino-β-ethoxyacrylate hydrochloride with a melting point of 103°-104°C.[5]
Applications in Organic Synthesis: Intermediate for Pyridine Derivatives
Representative Experimental Workflow: Synthesis of Pyridine Derivatives
This workflow outlines a general approach for the synthesis of pyridine derivatives using an aminoacrylate as a key building block.
Caption: General workflow for pyridine synthesis.
Application in Drug Development: JNK Inhibition
Ethyl 3-amino-3-ethoxyacrylate hydrochloride has been identified as an inhibitor of c-Jun N-terminal kinase (JNK), a key enzyme in cellular signaling pathways related to inflammation, apoptosis, and cell proliferation.[6] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.
The JNK Signaling Pathway and Inhibition
The JNK signaling pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., MEKK1), a MAPKK (MKK4/7), and JNK itself. Upon activation by various stress stimuli, this cascade leads to the phosphorylation and activation of transcription factors like c-Jun, which in turn regulate gene expression. Small molecule inhibitors can block this pathway, often by competing with ATP for the kinase's binding site.
Caption: JNK signaling pathway and inhibition.
Experimental Protocol: In Vitro JNK Kinase Assay
The following is a general protocol for an in vitro kinase assay to screen for JNK inhibitors. This protocol can be adapted to test the inhibitory activity of Ethyl 3-amino-3-ethoxyacrylate hydrochloride.
Materials:
-
Recombinant active JNK enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
Test compound (Ethyl 3-amino-3-ethoxyacrylate hydrochloride)
-
Kinase assay buffer
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Detection reagents (e.g., phospho-specific antibodies, luminescence reagents)
Procedure (based on a luminescence assay format):
-
Prepare serial dilutions of the test compound in the kinase assay buffer. Include a vehicle control (e.g., DMSO).
-
In a multi-well plate, add the JNK enzyme and the test compound dilutions or vehicle.
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the JNK substrate and ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity. In a luminescence-based assay, this typically involves adding a reagent that converts the remaining ATP to a light signal. The amount of light is inversely proportional to the kinase activity.
-
Calculate the percentage of JNK inhibition for each compound concentration and determine the IC₅₀ value.
Safety and Handling
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Hazard Statements:
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place and keep the container tightly closed.[1]
For more detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. Ethyl 3-amino-3-ethoxyacrylate hydrochloride | C7H14ClNO3 | CID 16211933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Angene - Ethyl 3-amino-3-ethoxyacrylate hydrochloride | 34570-16-6 | MFCD00012221 | AG0039WZ [japan.angenechemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. prepchem.com [prepchem.com]
- 6. Buy Ethyl 3-amino-3-ethoxyacrylate hydrochloride | 34570-16-6 [smolecule.com]
